1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]-
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Overview
Description
1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- is an organic compound that belongs to the class of amines It is characterized by the presence of a propanamine backbone with a chloro substituent at the third position and a methoxyphenylmethylene group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropanamine with 3-methoxybenzaldehyde under acidic or basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives.
Scientific Research Applications
1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3-methoxy-: Similar structure but lacks the chloro and methoxyphenylmethylene groups.
3-(3-Chlorophenoxy)-1-propanamine: Contains a chlorophenoxy group instead of a methoxyphenylmethylene group.
3-(3-Methoxyphenyl)-1-propanamine: Similar but lacks the chloro substituent.
Uniqueness
1-Propanamine, 3-chloro-N-[(3-methoxyphenyl)methylene]- is unique due to the presence of both the chloro and methoxyphenylmethylene groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918335-90-7 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
N-(3-chloropropyl)-1-(3-methoxyphenyl)methanimine |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-5-2-4-10(8-11)9-13-7-3-6-12/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI Key |
XVRKKSCDXUORDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=NCCCCl |
Origin of Product |
United States |
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